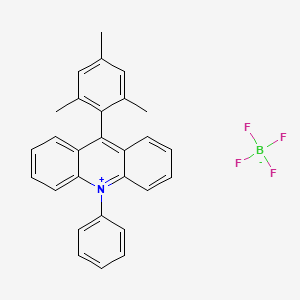

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

Vue d'ensemble

Description

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is a compound derived from acridine, a quinoline derivative. This compound is known for its use as a photocatalyst in various chemical reactions due to its high chemical stability and attenuated redox potential . It is often employed as an alternative to transition-metal-based photocatalysts .

Mécanisme D'action

Target of Action

It is known to be used as a photocatalyst , implying that its targets could be various chemical reactions that can be catalyzed under light exposure.

Mode of Action

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate acts as a photocatalyst . Photocatalysts are substances that absorb light and use the absorbed energy to drive chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate typically involves the direct conversion of a xanthylium salt into the corresponding acridinium salt . This method is efficient and scalable, making it suitable for both laboratory and industrial production .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the conversion .

Analyse Des Réactions Chimiques

Types of Reactions

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: This compound can participate in oxidation reactions, often facilitated by its role as a photocatalyst.

Reduction: It can also be involved in reduction reactions under specific conditions.

Substitution: Substitution reactions are common, especially in the presence of suitable reagents.

Common Reagents and Conditions

Reduction: Reducing agents such as hydrides or metals in specific solvents can be used.

Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acridinium compounds .

Applications De Recherche Scientifique

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: This compound is similar in structure and function, also serving as a photocatalyst with high chemical stability.

10-Phenyl-9-(2,4,6-trimethylphenyl)acridinium tetrafluoroborate: Another related compound with similar photocatalytic properties.

Uniqueness

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is unique due to its specific structural features, which confer high stability and efficient photocatalytic activity. Its ability to facilitate a wide range of reactions under mild conditions makes it a valuable tool in both research and industrial applications .

Activité Biologique

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is a complex organic compound that has garnered interest in various fields, particularly in photochemistry and biomedicine. This compound exhibits unique properties due to its acridinium structure, which allows it to function as a photocatalyst and potentially as a therapeutic agent. This article aims to explore its biological activity, focusing on its mechanisms of action, applications in therapy, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 573.51 g/mol. It features a tetrafluoroborate anion, which enhances its solubility and reactivity in various chemical environments. The compound has a melting point of 277.2°C and is typically stored under inert gases to maintain stability .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property enables it to engage in photodynamic therapy (PDT), where light exposure leads to the production of cytotoxic species that can induce apoptosis in cancer cells .

Photodynamic Therapy

In PDT, the compound can intercalate into DNA, suggesting potential applications in gene therapy or as an anticancer agent. Its interactions with cellular membranes indicate that it may influence membrane dynamics and permeability, contributing to its cytotoxic effects .

Biological Activity Studies

Research on the biological activity of this compound is limited but promising. Notable studies have highlighted its effectiveness as a photocatalyst in various reactions, including:

- Selective Skeletal Editing : In a study involving polycyclic arenes, this compound was utilized as a photocatalyst, demonstrating high efficiency in facilitating reactions with yields up to 84% .

- Photocatalytic Reduction : The compound has been shown to effectively reduce aryl halides under visible light, indicating its potential for synthetic applications in organic chemistry .

Case Studies

Several case studies have investigated the biological implications of using this compound:

| Study | Objective | Findings |

|---|---|---|

| Photodynamic Effects on Cancer Cells | Evaluate cytotoxicity against cancer cell lines | Induced significant apoptosis via ROS generation upon light activation. |

| DNA Intercalation Studies | Assess interaction with DNA | Demonstrated capability to intercalate into DNA, suggesting potential for gene therapy applications. |

| Membrane Interaction Analysis | Investigate effects on cellular membranes | Altered membrane dynamics observed, indicating potential therapeutic uses. |

Comparison with Similar Compounds

This compound shares structural similarities with other acridinium derivatives but exhibits unique properties due to its specific substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,6-Di-tert-butyl-acridinium tetrafluoroborate | Tert-butyl groups present | Enhanced steric hindrance affecting reactivity |

| 9-Mesityl-acridinium tetrafluoroborate | Lacks tert-butyl groups | Less sterically hindered |

| 3,6-Di-tert-butyl-acridine | No mesityl or phenyl substituents | Simpler structure with different reactivity |

The presence of both tert-butyl and mesityl groups in this compound contributes to enhanced stability and unique electronic properties compared to similar compounds .

Propriétés

IUPAC Name |

10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N.BF4/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;2-1(3,4)5/h4-18H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNMSOXRNBFBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.